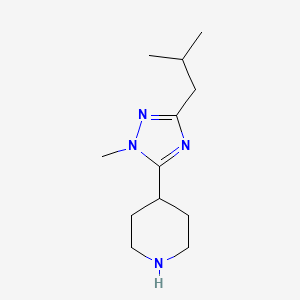
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is a chemical compound with the molecular formula C12H22N4. This compound features a piperidine ring substituted with a triazole moiety, which is further substituted with isobutyl and methyl groups. The presence of the triazole ring makes this compound interesting for various chemical and biological applications due to its potential reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction of a piperidine derivative with a triazole precursor under suitable conditions can yield the desired compound. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
化学反応の分析
Types of Reactions
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert functional groups into simpler forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce various alkyl or aryl groups .
科学的研究の応用
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)piperidine: Lacks the isobutyl and methyl groups, which may affect its reactivity and biological activity.
4-(3-Isobutyl-1H-1,2,4-triazol-5-yl)piperidine: Similar structure but without the methyl group, potentially altering its properties.
Uniqueness
4-(3-Isobutyl-1-methyl-1h-1,2,4-triazol-5-yl)piperidine is unique due to the presence of both isobutyl and methyl groups on the triazole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other similar compounds .
生物活性
4-(3-Isobutyl-1-methyl-1H-1,2,4-triazol-5-yl)piperidine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a piperidine ring substituted with a triazole moiety, which is further modified by an isobutyl and methyl group. The combination of these structural elements may enhance its lipophilicity and biological activity compared to simpler derivatives.
Chemical Structure
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H18N4 |
| Molecular Weight | 218.30 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)C1=NN(C(=N1)C2CCNCC2)C |
Biological Activities
Research indicates that this compound exhibits various biological activities that may be relevant for therapeutic applications:
Antimicrobial Activity
Studies have shown that compounds containing triazole moieties often exhibit significant antimicrobial properties. The presence of the isobutyl group may enhance the compound's ability to penetrate microbial membranes, thus increasing its efficacy against bacterial and fungal strains.
Anticancer Potential
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation pathways. This suggests potential applications in cancer treatment, particularly in targeting tumors that exhibit dysfunctional signaling through pathways such as PI3K/AKT/mTOR .
The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions in active sites of enzymes or receptors. This interaction can lead to the modulation of enzymatic activities crucial for microbial survival or cancer cell proliferation.
Case Studies
Several case studies have explored the biological effects of this compound:
- In vitro Studies on Antimicrobial Activity :
- Cancer Cell Line Testing :
特性
分子式 |
C12H22N4 |
|---|---|
分子量 |
222.33 g/mol |
IUPAC名 |
4-[2-methyl-5-(2-methylpropyl)-1,2,4-triazol-3-yl]piperidine |
InChI |
InChI=1S/C12H22N4/c1-9(2)8-11-14-12(16(3)15-11)10-4-6-13-7-5-10/h9-10,13H,4-8H2,1-3H3 |
InChIキー |
SEQKYQRSKUTNQQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=NN(C(=N1)C2CCNCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















